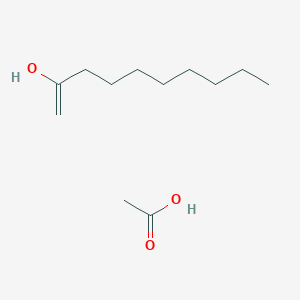
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethylsulfanyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 1-phenylethanethiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylsulfanyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A structurally similar compound with a phenylethyl group attached to an amine.
Ethanolamine: Contains an ethylamine backbone but lacks the phenylethylsulfanyl group.
Uniqueness
2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is unique due to the presence of the phenylethylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
106670-26-2 |
|---|---|
Formule moléculaire |
C10H16ClNS |
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
2-(1-phenylethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |
Clé InChI |
IZKFXSYSJKJNSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)SCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


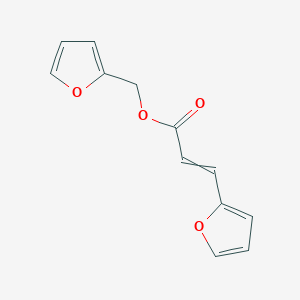

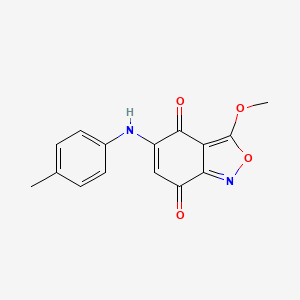

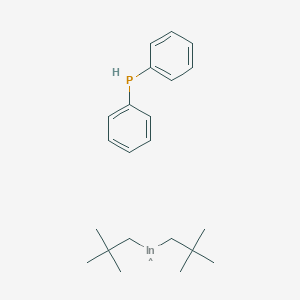
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)


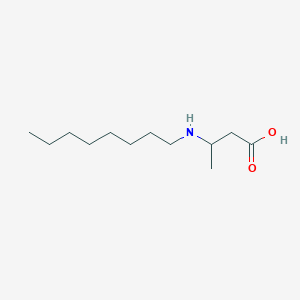
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)

![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

